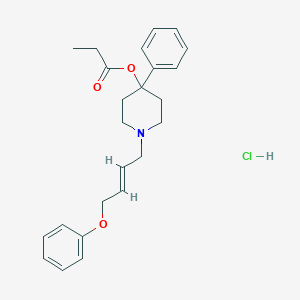
AB-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-34 is a synthetic organic compound that belongs to the class of piperidinol esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AB-34 typically involves the following steps:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a corresponding piperidone using a reducing agent such as sodium borohydride.
Alkylation: The piperidinol is then alkylated with 4-phenoxy-2-butenyl bromide in the presence of a base like potassium carbonate.
Esterification: The resulting product is esterified with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
AB-34 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenyl ketones, while reduction could produce phenyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of AB-34 would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol
- 4-Phenyl-4-piperidinol propanoate
- Phenoxybutyl piperidinol derivatives
Uniqueness
AB-34 is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
128864-81-3 |
|---|---|
Molekularformel |
C24H30ClNO3 |
Molekulargewicht |
416 g/mol |
IUPAC-Name |
[1-[(E)-4-phenoxybut-2-enyl]-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H29NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-14H,2,15-20H2,1H3;1H/b10-9+; |
InChI-Schlüssel |
BIUXAAMNRFBBRC-RRABGKBLSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Isomerische SMILES |
CCC(=O)OC1(CCN(CC1)C/C=C/COC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyme |
[1-[(E)-4-phenoxybut-2-enyl]-4-phenyl-4-piperidyl] propanoate hydrochl oride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















